molecular formula C20H21N3O5S B12470920 N-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazol-5-yl]methyl}ethanesulfonamide

N-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazol-5-yl]methyl}ethanesulfonamide

Cat. No.: B12470920
M. Wt: 415.5 g/mol
InChI Key: YNRBECSDIBWLGP-UHFFFAOYSA-N
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Description

N-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazol-5-yl]methyl}ethanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This particular compound is of interest due to its potential therapeutic applications and unique chemical structure, which includes a benzodioxane moiety and an oxadiazole ring.

Chemical Reactions Analysis

N-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazol-5-yl]methyl}ethanesulfonamide undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazol-5-yl]methyl}ethanesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazol-5-yl]methyl}ethanesulfonamide can be compared with other similar compounds:

The uniqueness of this compound lies in its combination of a benzodioxane moiety, an oxadiazole ring, and a sulfonamide group, which imparts a broad spectrum of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

N-benzyl-N-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazol-5-yl]methyl]ethanesulfonamide

InChI

InChI=1S/C20H21N3O5S/c1-2-29(24,25)23(13-15-6-4-3-5-7-15)14-19-21-20(22-28-19)16-8-9-17-18(12-16)27-11-10-26-17/h3-9,12H,2,10-11,13-14H2,1H3

InChI Key

YNRBECSDIBWLGP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N(CC1=CC=CC=C1)CC2=NC(=NO2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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